propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a complex organic compound characterized by its unique thiazolidine core structure
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like tyrosinase .
Mode of Action
It’s known that compounds with similar structures, such as (z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (mhy773), inhibit tyrosinase, an enzyme crucial for melanin production . The compound interacts with the active site of tyrosinase, leading to its inhibition .
Biochemical Pathways
The compound likely affects the melanogenesis pathway, given its potential inhibitory effect on tyrosinase . Tyrosinase is a key enzyme in melanin synthesis, and its inhibition can lead to reduced melanin production .
Pharmacokinetics
The presence of the 3,4-dimethoxybenzyl group in similar compounds has been shown to increase the solubility and stability of the precursor .
Result of Action
The inhibition of tyrosinase by this compound could potentially lead to a decrease in melanin production . This could have implications in the treatment of hyperpigmentation disorders or in the development of skin-whitening products .
Action Environment
Environmental factors such as temperature and the presence of protons can influence the action of this compound. For instance, the 3,4-dimethoxybenzyl group, which increases the solubility and stability of similar compounds, becomes cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions. Typically, the synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione derivatives under the influence of a base to form the desired thiazolidine ring system. The esterification of the resulting thiazolidine compound with propanol and butanoic acid is carried out under acidic conditions to yield propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate.
Industrial Production Methods: On an industrial scale, the production involves optimizing reaction conditions to maximize yield and purity. This often includes controlling temperature, solvent systems, and reaction time. Catalysts may be used to enhance the reaction efficiency.
Types of Reactions:
Oxidation: It undergoes oxidation reactions particularly at the methylene and sulfur atoms.
Reduction: It can be reduced to form a variety of alcohols or amines, depending on the reaction conditions.
Substitution: The thiazolidine ring is prone to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are typically employed.
Major Products Formed: Oxidation leads to sulfoxides and sulfones, while reduction results in alcohols or thiols depending on the agents used.
Scientific Research Applications
Chemistry: Used in the synthesis of various heterocyclic compounds due to its reactive thiazolidine core.
Biology: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Compared to other thiazolidine derivatives, this compound is unique due to its specific substituents which enhance its pharmacological profile. Similar compounds include:
3,4-dimethoxybenzylidene derivatives
Thiazolidine-2,4-dione analogs
Propyl esters of thiazolidine compounds
These similar compounds vary in their biological activity and chemical reactivity, making propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate a unique entity in its category.
Biological Activity
Propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a synthetic compound belonging to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₂O₃S
- SMILES Notation : CCC(=O)OC(=O)C(C)C(=C(N1=C(S)N(C(=O)C1=O)C)C(C)=C)C(C)=C
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains:
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Comparison |
---|---|---|---|
Bacillus cereus | 0.008 | 0.016 | More potent than streptomycin (3x) |
Staphylococcus aureus | >0.1 | >0.1 | Resistant |
Escherichia coli | 0.015 | 0.03 | More potent than ampicillin (3–13x) |
Pseudomonas aeruginosa | 0.015 | 0.03 | Comparable to other antibiotics |
The compound exhibited excellent activity against Bacillus cereus, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics like streptomycin and ampicillin .
Anticancer Activity
The anticancer potential of thiazolidinones has been explored in several studies. The mechanism of action is believed to involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells. For example:
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell growth significantly at concentrations ranging from 1×10−7M to 1×10−5M. At 1×10−5M, cell proliferation was reduced to approximately 22.8% in treated cultures .
-
Mechanisms of Action : The proposed mechanisms include:
- Inhibition of specific enzymes involved in cancer cell metabolism.
- Induction of oxidative stress leading to apoptosis.
- Disruption of cellular signaling pathways critical for tumor growth.
Case Studies
Several case studies have documented the effectiveness of thiazolidinone derivatives in clinical settings:
- Case Study on Bacterial Resistance : A study involving patients with antibiotic-resistant infections highlighted the efficacy of thiazolidinone derivatives, including this compound, demonstrating significant reductions in bacterial load during treatment .
- Cancer Treatment Trials : Clinical trials assessing the use of thiazolidinones in cancer therapy revealed promising results, with some patients showing marked improvements in tumor size and overall survival rates when treated with compounds similar to propyl 4-[...] .
Properties
IUPAC Name |
propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-4-10-25-17(21)6-5-9-20-18(22)16(27-19(20)26)12-13-7-8-14(23-2)15(11-13)24-3/h7-8,11-12H,4-6,9-10H2,1-3H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABJGUILWRWDGT-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.